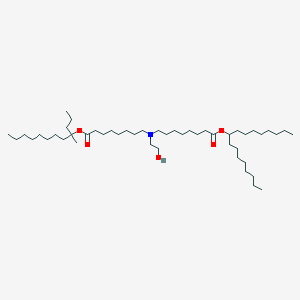
1,2,5-Trifluoro-3-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trifluoro-3-iodo-4-methoxybenzene is an aromatic compound characterized by the presence of three fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trifluoro-3-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Starting Material: 1,2,5-Trifluorobenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trifluoro-3-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen-substituted product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, cyano, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted benzene derivatives.
Applications De Recherche Scientifique
1,2,5-Trifluoro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,5-Trifluoro-3-iodo-4-methoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of fluorine atoms enhances the electron-withdrawing effect, making the benzene ring more reactive towards electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrafluoro-3-methoxybenzene: Similar structure but with an additional fluorine atom instead of iodine.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains three iodine atoms instead of one.
1,2,5-Trifluoro-4-iodo-3-methoxybenzene: Positional isomer with different substitution pattern.
Uniqueness
1,2,5-Trifluoro-3-iodo-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of fluorine, iodine, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H4F3IO |
|---|---|
Poids moléculaire |
288.01 g/mol |
Nom IUPAC |
1,2,5-trifluoro-3-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H4F3IO/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 |
Clé InChI |
HUWRDWXNNOPNMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)


![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354471.png)
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)

